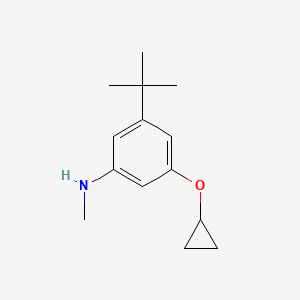
6-Amino-5-cyclopropoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C9H10N2O3 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a cyclopropoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-cyclopropoxypicolinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-cyclopropoxy-2-nitropyridine with ammonia, followed by reduction to yield the desired amino compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-cyclopropoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of solvents like ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of base catalysts like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
6-Amino-5-cyclopropoxypicolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropoxy group may enhance the compound’s stability and bioavailability. Pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
6-Amino-5-carboxamidouracil: A precursor for the synthesis of xanthine derivatives.
6-Aminocaproic acid: Used as an antifibrinolytic agent in medicine.
5-Aminolevulinic acid: A prodrug used in photodynamic therapy for cancer treatment.
Uniqueness: 6-Amino-5-cyclopropoxypicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-amino-5-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8-7(14-5-1-2-5)4-3-6(11-8)9(12)13/h3-5H,1-2H2,(H2,10,11)(H,12,13) |
InChI Key |
MHHBGJJKAGAMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


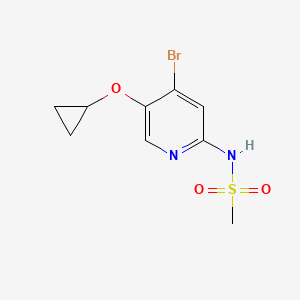
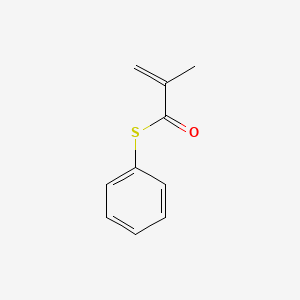
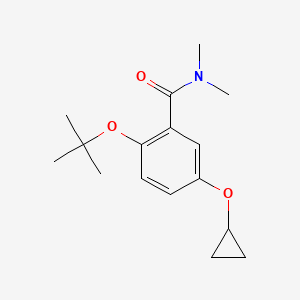
![2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)acetamide](/img/structure/B14814342.png)
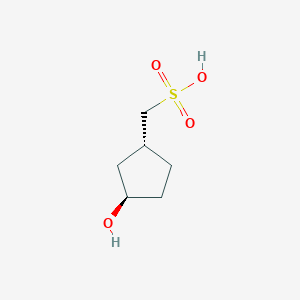
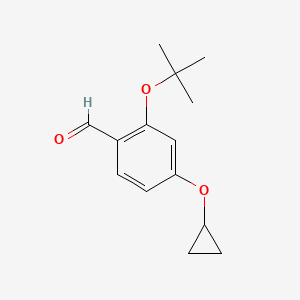
![2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B14814354.png)
![2-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B14814362.png)
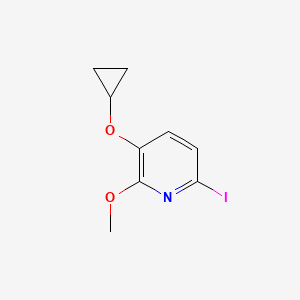

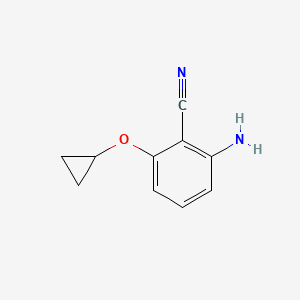
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B14814392.png)

